Cas no 1378017-05-0 (3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol)

3-({4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol is a structurally complex organic compound featuring a piperidine-pyrrolidine scaffold with a trifluoromethylphenoxy substituent. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds targeting central nervous system (CNS) disorders. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and ether functionalities offer sites for further derivatization. Its rigid yet flexible framework makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The compound’s balanced polarity and stereochemical features may contribute to improved binding affinity and selectivity in receptor modulation. Suitable for research applications requiring precise molecular design.
3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol structure
1378017-05-0 structure
Product name:3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol
CAS No:1378017-05-0
MF:C17H23F3N2O2
MW:344.371935129166
CID:6366030
PubChem ID:70715368

3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol
    • 3-Pyrrolidinol, 3-[[4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl]methyl]-
    • 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol
    • CHEMBL3473992
    • CS-0353666
    • 1378017-05-0
    • EN300-1663058
    • 3-({4-[3-(TRIFLUOROMETHYL)PHENOXY]PIPERIDIN-1-YL}METHYL)PYRROLIDIN-3-OL
    • Inchi: 1S/C17H23F3N2O2/c18-17(19,20)13-2-1-3-15(10-13)24-14-4-8-22(9-5-14)12-16(23)6-7-21-11-16/h1-3,10,14,21,23H,4-9,11-12H2
    • InChI Key: DALDQPZVAQTDOK-UHFFFAOYSA-N
    • SMILES: N1CCC(CN2CCC(OC3=CC=CC(C(F)(F)F)=C3)CC2)(O)C1

Computed Properties

  • Exact Mass: 344.17116247g/mol
  • Monoisotopic Mass: 344.17116247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 433.4±45.0 °C(Predicted)
  • pka: 14.47±0.20(Predicted)

3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1663058-50mg
3-({4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol
1378017-05-0
50mg
$1857.0 2023-09-21
Enamine
EN300-1663058-0.1g
3-({4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol
1378017-05-0
0.1g
$2238.0 2023-06-04
Enamine
EN300-1663058-100mg
3-({4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol
1378017-05-0
100mg
$2238.0 2023-09-21
Enamine
EN300-1663058-0.05g
3-({4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}methyl)pyrrolidin-3-ol
1378017-05-0
0.05g
$1857.0 2023-06-04

Additional information on 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol

Introduction to 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol and Its Significance in Modern Chemical Research

Compounds with the CAS number 1378017-05-0 and the product name 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol represent a fascinating intersection of medicinal chemistry and pharmacological innovation. These molecules have garnered significant attention in recent years due to their unique structural features and potential therapeutic applications. The compound's intricate molecular framework, characterized by a pyrrolidin-3-ol core and a piperidine moiety linked to a trifluoromethyl-substituted phenoxyl group, positions it as a promising candidate for further exploration in drug discovery.

The trifluoromethyl group, a key structural element in this compound, is renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. This feature has made trifluoromethyl-containing compounds highly sought after in the pharmaceutical industry. The presence of the piperidine ring further contributes to the compound's complexity, offering potential interactions with biological targets that may not be achievable with simpler molecular architectures.

In the realm of modern drug development, the synthesis and characterization of such complex molecules are critical steps. The pyrrolidin-3-ol scaffold is particularly noteworthy, as it has been extensively studied for its role in various pharmacological contexts. Pyrrolidinones and related heterocycles are known for their versatility in interacting with biological systems, making them valuable tools for both academic research and industrial applications.

The latest advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds. The compound in question has been subjected to rigorous computational modeling to predict its interactions with potential biological targets. These studies suggest that it may exhibit significant activity against enzymes and receptors involved in critical disease pathways. For instance, preliminary data indicate that it could interact with targets implicated in neurological disorders, cancer, and inflammation.

The development of new methodologies for synthesizing complex molecules has also played a pivotal role in advancing research in this area. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of intricate molecular frameworks. The synthesis of 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol exemplifies these advancements, showcasing how modern synthetic strategies can be leveraged to create highly functionalized compounds.

The pharmacological profile of this compound is further enhanced by its ability to modulate multiple signaling pathways simultaneously. This polypharmacological approach has gained traction as an effective strategy for addressing complex diseases that involve multiple dysregulated pathways. By targeting several key nodes within a disease pathway, such compounds can offer more comprehensive therapeutic benefits compared to single-target agents.

Evaluation of the compound's pharmacokinetic properties is essential for determining its feasibility as a drug candidate. Studies have been conducted to assess its solubility, stability, and metabolic fate. These assessments are crucial for predicting how the compound will behave within the human body and for identifying potential areas for optimization. The results from these studies have provided valuable insights into how structural modifications can improve the overall pharmacokinetic profile of the molecule.

The role of medicinal chemistry in translating basic research into tangible therapeutic solutions cannot be overstated. The case of 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol underscores this point perfectly. By combining cutting-edge synthetic methods with sophisticated computational tools, researchers have been able to develop a molecule with significant therapeutic potential.

Ongoing clinical trials and preclinical studies are expected to provide further insights into the efficacy and safety of this compound. These studies will be instrumental in determining whether it can progress to human trials and ultimately reach patients who could benefit from its therapeutic effects. The collaboration between academic researchers and pharmaceutical companies is essential for driving such developments forward.

The broader impact of this research extends beyond individual compounds; it contributes to the advancement of chemical biology as a field. By providing new tools and methodologies for drug discovery, researchers are paving the way for more effective treatments across a wide range of diseases. The innovative approaches being employed in studying compounds like 1378017-05-0 highlight the dynamic nature of modern chemical research.

In conclusion, the compound known by both CAS number 1378017-05-0 and product name 3-({4-3-(trifluoromethyl)phenoxypiperidin-1-yl}methyl)pyrrolidin-3-ol represents a significant advancement in medicinal chemistry. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in ongoing drug development efforts. As research continues to uncover new applications for such molecules, their impact on human health is likely to grow significantly.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd